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The Biological Activity of 5-Methoxy

Autl
‘ Compound of Interest
Compound Name: 3-Benzofurancarboxaldehyde, 5-methoxy-
CAS No.: 1065221-17-1
Cat. No.: B3033568

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design highly potent, targeted therapeutics. Specifically,
oxygen atom, researchers can fundamentally alter the pharmacokinetic profile of a drug—increasing lipophilicity, enhancing blood-brain barrier (BBB)
their roles as neuropharmacological modulators and potent oncological agents, supported by validated experimental protocols.

Structural Rationale: The Benzofuran Bioisostere
The substitution of an indole with a benzofuran core is not merely a structural novelty; it is a calculated thermodynamic and electronic optimization.

» Electronic Effects: The oxygen atom in the furan ring is more electronegative than the nitrogen in an indole, altering the electron density of the fuse
interactions within receptor binding pockets[1].

» Hydrogen Bonding Kinetics: Indole contains a secondary amine (N-H) that acts as a hydrogen bond donor. Benzofuran’s oxygen acts solely as a h'

Neuropharmacology: Receptor Modulation
Serotonergic Ligands (5-HT1A | 5-HT2A)

5-Methoxybenzofurans are heavily researched as bioisosteres of hallucinogenic and neuroregulatory tryptamines (e.g., 5-MeO-DMT and 5-MeO-AM1
modulation of serotonin receptors[3][4].

Mechanistic Insight: In vitro competitive binding assays utilizing rat brain homogenates reveal that these benzofuran analogs possess slightly lower b
normally interacts with a highly conserved serine/threonine residue in the 5-HT2 binding pocket. Interestingly, the 5-HT1A receptor is far less discrimi

Melatonergic Agonists (MT1/ MT2)

Melatonin (N-acetyl-5-methoxytryptamine) regulates the mammalian circadian rhythm via the MT1 and MT2 G-protein coupled receptors (GPCRs). D

Derivatives of Paeoveitol D, which feature a 5-methoxybenzofuran core, exhibit profound agonistic activity at both MT1 and MT2 receptors[5]. The 5-1
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Fig 1. Gi-coupled signaling pathway of MT1/MT2 receptors activated by 5-methoxybenzofurans.

Oncology: Cytotoxicity and Pathway Inhibition

Beyond the CNS, 5-methoxybenzofurans exhibit remarkable antiproliferative properties. The rigid, planar nature of the benzofuran ring allows it to intt

Key Findings:

« Direct Cytotoxicity: Derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine (Compound 9) demon

« Pathway Inhibition: Specific piperidine-substituted 5-methoxybenzofurans selectively inhibit the Hypoxia-inducible factor 1 (HIF-1) pathway, starving

» Structure-Activity Relationship (SAR): The removal of the 5-methoxy substituent leads to a drastic loss of activity, proving that the electronic contrit

Quantitative Data Summaries

Table 1: Receptor Binding & Agonism of 5-Methoxybenzofuran Derivatives

Compound Class Target Receptor Biological Effe
5-MeO-BFE 5-HT1A Partial Agonist
5-MeO-3-APB 5-HT2A Modulator

| Paeoveitol D Deriv. | MT1 / MT2 | Full Agonist | >70% Agonistic Ratio at 1.0 mM [[5] |

Table 2: Anticancer Cytotoxicity Profiles

Target | Mecha

Cytotoxicity | A

Compound Cell Line
Compound 9 SQ20B (Head/Neck)
Compound 10b General Solid Tumors

HIF-1 Pathway Ir

| Alkenyl-benzofuran (25) | A549 (Lung) | Tubulin Polymerization | 0.06 - 0.17 |[1] |
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Experimental Methodologies
Protocol 1: Synthesis of the 5-Methoxybenzofuran Core

To evaluate biological activity, researchers must first synthesize the core scaffold with high purity. This protocol outlines a base-catalyzed ring closure
Step-by-Step Workflow:
+ Deprotonation: Dissolve methyl 5-methoxysalicylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add potassium tert-butoxide (KO
o Causality: KOtBu is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phenolic hydroxyl without hydrolyzing t
« Alkylation: Dropwise add methyl chloroacetate (1.1 eq) and stir for 15 minutes.
o Causality: The phenoxide ion executes an SN2 attack on the a -carbon of the chloroacetate, displacing the chloride ion.
« Cyclization: Heat the reaction mixture to reflux for 60 minutes.
o Causality: The thermal energy drives an intramolecular condensation between the newly added ester and the ortho-ester group on the benzene

« Purification: Evaporate the solvent, acidify with HCI, extract with ethyl acetate, and purify via silica gel chromatography.

Salicylate + SN2 Alkylation KOtE
Chloroacetate (Depr¢

Fig 2. Base-catalyzed synthesis and biological validation workflow for 5-methoxybenzofurans.

Protocol 2: In Vitro Fluo-8 Calcium Flux Assay for MT1/MT2 Agonism

To validate the melatonergic activity of synthesized 5-methoxybenzofurans, a high-throughput calcium flux assay is utilized[5].
Step-by-Step Workflow:
« Cell Preparation: Culture HEK293 cells stably expressing human MT1 or MT2 receptors.

o Causality: Because MT1/MT2 are natively Gi/o -coupled (which inhibits cAMP), measuring activation is difficult. Cells must be co-transfected witt
« Dye Loading: Incubate cells with Fluo-8-AM dye for 45 minutes at 37°C.

o Causality: Fluo-8-AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Fluo-8 is chosen over Fura-2
« Compound Addition: Dispense the 5-methoxybenzofuran derivative (1.0 mM) into the wells using an automated liquid handler.
« Kinetic Readout: Measure fluorescence (Ex/Em = 490/525 nm) immediately upon addition to capture the transient calcium spike. Calculate the ago
References[7] Structure—-Activity Relationship of Benzofuran Derivatives with Pote
redirect/ AUZIYQGx50Ds0Wn-4-Hiytn5Yd1QMYZC90_JF4rIS0sSm2XYh2BzUEC4R]1
-6DDJQ6VQ4vMxto5Fs3CINKeU7ZIJtKGfUS5pRHYg4wSpPvMUrOLZhTIca45tljmzlaly
Derivatives and 2,3-Substituted Benzofuran. ConnectSci.https://vertexaisearch.clo
nkOUoOaXDc36mShUKP42-BqLPDuUN90nKOXkgKmaG--S1xe2hIXDJ4Kp1SfsQxAj¢

C_VyN_bInxfxEwsJIpXmqGEqOKjjr8XXzBf6bDkbO6U6CX0UDbiiif7vXG_FnXaW-cQEt
MDPI.https:/Ivertexaisearch.cloud.google.com/grounding-api-redirect/ AUZIYQGop

© 2026 BenchChem. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9579922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033568?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pXRuDbDDH_niOpHLTIIitewDRiyMCQZMTs2cheN4q76wNznfKZQN;jY8wcF_XdQaJV
Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/ AUZIYC
doYfALmugKcHKfmyKpqLIDkjaHQbyVBd4PIXYSARHKVYYhGaASffMROUevP6zKf
NIH.https:/Ivertexaisearch.cloud.google.com/grounding-api-redirect/ AUZIY QF3nK
udV_LOzNwdksTSKouFiVK7K2Mlal7vP50apS2f JAHkqZbGDGKJirQOpLVmxJHOT
dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA
redirect/AUZIYQG7Ma6j4zzOWgTqCWRrO2aOrurEirleNt_AXxiEI9U-

L_Jcgs48HMOGMdThCKcEU5yDyOUSBOJFHN6Z9f3egXQawNSVUaWW9XZhigpes
[5] Synthesis and biological evaluation of paeoveitol D derivatives as hew melaton
NIH.https:/Ivertexaisearch.cloud.google.com/grounding-api-redirect/ AUZIYQEUQ3
FYnM1HHvzlv6lspYeJKgyYhFRmYm_L9ExXBQwWWDPrd8mGpzQNFQMYP43QkoqQ:
ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AU.
Qnx0nBL9kbvviRyfD6RXJ5K37KI5SKmS6qytXxdqCgDN4IDvnrulUzvhYE_FNbfjNwG

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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